2-Methyl-4-nitrobenzene-1-sulfonamide

Description

Overview of the Sulfonamide Class in Chemical Research

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH₂ or -SO₂NHR), is a cornerstone in various areas of chemical research. chemicalbook.com Compounds containing this group, known as sulfonamides, are organosulfur compounds of significant interest. chemicalbook.com Historically, they rose to prominence with the discovery of their antibacterial properties, leading to the development of sulfa drugs. Beyond medicinal chemistry, sulfonamides are crucial intermediates in organic synthesis. Their derivatives serve as precursors for a wide range of materials, including dyes and agrochemicals. researchgate.net The reactivity of the sulfonamide group allows for various chemical transformations, making it a versatile component in the design of new molecular structures.

Contextualizing 2-Methyl-4-nitrobenzene-1-sulfonamide within Aromatic Nitro-Sulfonamide Chemistry

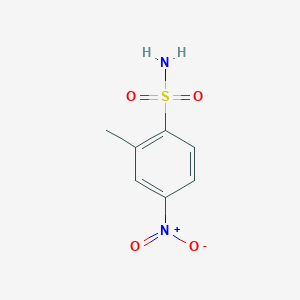

This compound belongs to the specific subclass of aromatic nitro-sulfonamides. This classification signifies the presence of three key features on a benzene (B151609) ring: a methyl group (-CH₃), a nitro group (-NO₂), and a sulfonamide group (-SO₂NH₂). The interplay of these functional groups on the aromatic scaffold defines the compound's chemical personality.

The nitro group is a strong electron-withdrawing group and acts as a powerful ring deactivator towards electrophilic aromatic substitution. spectrabase.com Its presence is synthetically valuable as it can be readily reduced to an amino group, opening pathways to a different class of compounds. spectrabase.com The sulfonamide group, particularly when attached to a nitro-substituted ring (a nosyl group), has found utility as a protecting group for amines, notable for its stability and specific cleavage conditions. sigmaaldrich.com The methyl group, being an electron-donating group, influences the reactivity and regioselectivity of reactions on the aromatic ring. Therefore, this compound is a molecule with multiple reactive centers, positioning it as a potentially valuable intermediate in multi-step organic syntheses.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRWKUUAOATUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309527 | |

| Record name | 2-methyl-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22952-19-8 | |

| Record name | NSC212234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 2 Methyl 4 Nitrobenzene 1 Sulfonamide

The fundamental physical and chemical properties of a compound are critical for its handling, application, and characterization. While extensive experimental data for 2-Methyl-4-nitrobenzene-1-sulfonamide is not widely published, its basic molecular properties can be accurately determined.

| Property | Data | Source(s) |

| Molecular Formula | C₇H₈N₂O₄S | scbio.cn |

| Molecular Weight | 216.21 g/mol | scbio.cn |

| Melting Point | Data not readily available in cited sources. For comparison, the related 2-nitrobenzenesulfonamide (B48108) has a melting point of 190-192 °C and 4-nitrobenzenesulfonamide (B188996) melts at 178-180 °C. | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | Data not readily available in cited sources. For comparison, the related N-methyl-4-nitrobenzenesulfonamide has a calculated boiling point of 377.7 °C. | chemsrc.com |

| Solubility | Data not readily available. Expected to have low solubility in water and higher solubility in polar organic solvents like acetone, acetonitrile, and dichloromethane. |

Synthesis and Manufacturing of 2 Methyl 4 Nitrobenzene 1 Sulfonamide

The synthesis of 2-Methyl-4-nitrobenzene-1-sulfonamide can be achieved through established organic chemistry reactions. A primary route involves the preparation of a key intermediate, 2-methyl-4-nitrobenzene-1-sulfonyl chloride, followed by amidation.

A described laboratory-scale synthesis starts with 2-methyl-4-nitroaniline (B30703) (also known as 1-amino-2-methyl-4-nitrobenzene). scbio.cn This starting material undergoes a Sandmeyer-type reaction. The process begins with the diazotization of the amino group using hydrochloric acid and sodium nitrite (B80452) at low temperatures (0–5 °C). scbio.cn The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) sulfate (B86663) catalyst. This sequence yields 2-methyl-4-nitrobenzene-1-sulfonyl chloride, which precipitates from the reaction mixture and can be isolated. scbio.cn The melting point of this sulfonyl chloride intermediate is reported to be 105–106 °C. scbio.cn

The final step is the conversion of the sulfonyl chloride to the sulfonamide. This is typically achieved by reacting the 2-methyl-4-nitrobenzene-1-sulfonyl chloride with an ammonia (B1221849) source. This nucleophilic substitution reaction, where ammonia displaces the chloride ion on the sulfonyl group, yields the final product, this compound. researchgate.net

Details regarding industrial-scale manufacturing processes are not widely documented in the available literature.

Chemical Reactivity and Derivatization

The chemical behavior of 2-Methyl-4-nitrobenzene-1-sulfonamide is dictated by its three functional groups, which can all participate in chemical reactions.

The Nitro Group: The nitro group is readily susceptible to reduction. Using standard reducing agents, such as tin and hydrochloric acid, the nitro group can be converted to an amino group (-NH₂). spectrabase.com This transformation would yield 4-amino-2-methylbenzene-1-sulfonamide, a compound with a different set of chemical properties and reactivities, particularly a nucleophilic amino group and an activated aromatic ring.

The Sulfonamide Group: The sulfonamide group itself is generally stable. However, nitro-substituted benzenesulfonamides (nosyl amides) are known to be useful protecting groups for amines because they can be cleaved under specific, mild conditions. sigmaaldrich.com The deprotection typically involves a nucleophilic aromatic substitution reaction with a thiol, such as thiophenol, in the presence of a base. sigmaaldrich.com This selective cleavage is a key advantage over other sulfonyl protecting groups like tosylates. The acidic N-H proton of the primary sulfonamide can also be removed by a base, allowing for N-alkylation or other derivatizations at the nitrogen atom.

The Aromatic Ring: The benzene (B151609) ring itself can undergo further electrophilic aromatic substitution, although the strongly deactivating nitro and sulfonamide groups make such reactions challenging. The directing effects of the existing substituents (ortho, para-directing methyl group versus meta-directing nitro and sulfonamide groups) would influence the position of any incoming electrophile.

Spectroscopic and Crystallographic Data

| Data Type | Expected Characteristics |

| ¹H NMR | The spectrum would be expected to show a singlet for the methyl group (around 2-3 ppm). The aromatic region would display signals for the three protons on the benzene (B151609) ring, likely as complex multiplets due to their distinct chemical environments and spin-spin coupling. A broad singlet corresponding to the two protons of the sulfonamide NH₂ group would also be present. |

| ¹³C NMR | The spectrum would show seven distinct carbon signals: one for the methyl carbon and six for the aromatic carbons, each with a unique chemical shift due to the different electronic effects of the substituents. |

| IR Spectroscopy | Characteristic absorption bands would be present for the functional groups. These would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The sulfonamide group would show characteristic S=O stretching bands (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and N-H stretching bands (around 3350-3250 cm⁻¹). researchgate.netchemicalbook.com |

| Crystallography | While no specific data exists for this compound, related substituted nitroaromatic compounds have been studied. For instance, 1-chloro-2-methyl-4-nitrobenzene crystallizes in the monoclinic space group P2₁/n. researchgate.net It is plausible that 2-Methyl-4-nitrobenzene-1-sulfonamide would also form crystals in a similar low-symmetry system. |

Applications in Chemical Research

Advanced Spectroscopic Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Analysis

While information exists for structurally similar compounds, the strict requirement to focus solely on This compound prevents the use of data from other molecules. Without the foundational experimental data, it is not possible to provide a factual and authoritative article that adheres to the requested structure and content.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be complex, but several key regions can be analyzed to confirm its structure.

Aromatic Ring Vibrations: The presence of the benzene (B151609) ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Methyl Group Vibrations: The methyl group will exhibit characteristic symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹.

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | Sulfonamide (-NH₂) | 3200-3400 (asymmetric & symmetric) |

| Aromatic C-H Stretching | Benzene Ring | 3000-3100 |

| Aliphatic C-H Stretching | Methyl (-CH₃) | 2850-2960 |

| Asymmetric NO₂ Stretching | Nitro Group (-NO₂) | 1510-1560 |

| Aromatic C=C Stretching | Benzene Ring | 1450-1600 |

| Symmetric NO₂ Stretching | Nitro Group (-NO₂) | 1340-1385 |

| Asymmetric SO₂ Stretching | Sulfonamide (-SO₂) | 1300-1350 |

| Symmetric SO₂ Stretching | Sulfonamide (-SO₂) | 1140-1180 |

The two strongest electron-withdrawing groups have highly characteristic vibrational frequencies that are key identifiers in the IR spectrum.

Sulfonamide Group (-SO₂NH₂): This group is characterized by several strong bands. The N-H stretching of the primary amine will appear as two distinct bands in the 3200-3400 cm⁻¹ region. Crucially, the sulfonyl component gives rise to very strong and distinct asymmetric and symmetric stretching vibrations. The asymmetric SO₂ stretch is expected around 1300-1350 cm⁻¹, while the symmetric stretch appears near 1140-1180 cm⁻¹. researchgate.net

Nitro Group (-NO₂): The nitro group is also a powerful reporter group in IR spectroscopy. It displays two prominent stretching vibrations: a strong asymmetric stretch typically found between 1510-1560 cm⁻¹ and a slightly weaker symmetric stretch between 1340-1385 cm⁻¹. The presence of these two intense bands is strong evidence for the nitro functionality.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

The UV-Vis spectrum of this compound is dominated by the electronic structure of the substituted nitrobenzene chromophore. Aromatic nitro compounds are known to absorb light in the UV region. researchgate.net

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic ring, which is part of an extended conjugated system due to the nitro and sulfonamide groups. The nitro group itself can also participate in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

The presence of the electron-withdrawing nitro and sulfonamide groups, along with the electron-donating methyl group, will cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene. The primary absorption band for nitrobenzene is typically observed around 260-280 nm. researchgate.net For this compound, this λmax is expected to be shifted to a longer wavelength, likely in the 280-320 nm range, due to the combined electronic effects of the substituents.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted Absorption Maximum (λmax) |

| π → π | Substituted Benzene Ring | ~280-320 nm |

| n → π | Nitro Group (-NO₂) | ~330-360 nm (often weak/obscured) |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical technique for the structural elucidation of organic compounds, providing precise information about the molecular weight and elemental composition of a molecule. When coupled with fragmentation analysis, it offers deep insights into the molecule's structure by identifying its constituent parts. For this compound, mass spectrometry confirms the molecular weight and provides definitive evidence for its structural features through characteristic fragmentation patterns. The molecular formula of this compound is C₇H₈N₂O₄S, corresponding to a molecular weight of 216.21 g/mol . acs.orgnist.gov

In a typical mass spectrometry experiment, the detection of the molecular ion peak is the first step in confirming the identity of the compound. Depending on the ionization technique used, such as Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule may be observed as the molecular ion (M⁺˙) at an m/z (mass-to-charge ratio) of 216, or as a protonated molecule ([M+H]⁺) at m/z 217.

The fragmentation of this compound in the mass spectrometer is governed by the functional groups present: the aromatic ring, the methyl group, the nitro group, and the sulfonamide group. The analysis of these fragments allows for a comprehensive confirmation of the compound's structure. The fragmentation pathways of related structures, such as nitrotoluenes and aromatic sulfonamides, provide a basis for predicting the fragmentation of the target molecule. acs.orgacs.orgnih.gov

Key fragmentation pathways for this compound include:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro radical (•NO₂) or nitric oxide (•NO). The cleavage of the C-N bond can result in the loss of •NO₂ (46 Da), leading to a fragment ion at m/z 170.

Loss of Sulfur Dioxide: A highly characteristic fragmentation for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.gov This rearrangement reaction would produce a fragment ion at m/z 152.

Cleavage of the Carbon-Sulfur Bond: The bond between the benzene ring and the sulfur atom can cleave, leading to the formation of a nitrotoluene cation. This would result in a fragment ion at m/z 137, corresponding to the loss of the sulfonamide radical (•SO₂NH₂), which has a mass of 80 Da.

Formation of the Toluenesulfonyl Cation: While less direct due to the presence of the nitro group, fragments related to the toluenesulfonyl moiety can be expected. The p-toluenesulfonyl cation ([CH₃C₆H₄SO₂]⁺) is a known stable fragment at m/z 155 in the mass spectra of toluenesulfonamides. acs.orgnih.gov

Formation of the Tolyl Cation: Subsequent fragmentation of larger ions, such as the loss of the nitro group from the m/z 137 fragment, can lead to the formation of the tolyl cation ([C₇H₇]⁺) at m/z 91.

The following table summarizes the expected major fragments from the mass spectrometric analysis of this compound.

| m/z | Proposed Fragment Ion | Neutral Loss | Formula of Fragment |

|---|---|---|---|

| 217 | [M+H]⁺ | - | [C₇H₉N₂O₄S]⁺ |

| 216 | [M]⁺˙ | - | [C₇H₈N₂O₄S]⁺˙ |

| 170 | [M - NO₂]⁺˙ | •NO₂ (46 Da) | [C₇H₈O₂S]⁺˙ |

| 152 | [M - SO₂]⁺˙ | SO₂ (64 Da) | [C₇H₈N₂O₂]⁺˙ |

| 137 | [M - SO₂NH₂]⁺ | •SO₂NH₂ (80 Da) | [C₇H₇NO₂]⁺ |

| 91 | [C₇H₇]⁺ | •NO₂, •SO₂NH₂ | [C₇H₇]⁺ |

The combination of observing the molecular ion peak at m/z 216 (or 217) along with a pattern of fragment ions consistent with the losses of the nitro and sulfonamide functional groups provides unequivocal evidence for the assigned structure of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method in quantum chemistry for investigating the electronic structure of many-body systems. Its application to this compound enables the precise calculation of its geometric and electronic characteristics.

The first step in a computational study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For sulfonamide derivatives, the orientation of the benzene rings and the geometry around the sulfonamide group are of particular interest. In the case of the related compound, N-(2-Methyl-phen-yl)-4-nitro-benzene-sulfonamide, X-ray crystallography revealed a dihedral angle of 51.11 (10)° between the planes of the two benzene rings. nih.gov For this compound, theoretical calculations would similarly predict the most stable arrangement of the 2-methyl-4-nitrophenyl group relative to the sulfonamide moiety. The geometry optimization process involves systematically altering the bond lengths, bond angles, and dihedral angles to locate the global energy minimum. The resulting optimized structure provides a theoretical model that can be compared with experimental data if available.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-validated combination for organic molecules containing sulfur and nitrogen is the B3LYP functional with the 6-31G(d,p) basis set. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects. The 6-31G(d,p) basis set is a split-valence basis set that provides a good balance between computational cost and accuracy. The inclusion of polarization functions (d on heavy atoms and p on hydrogen atoms) is crucial for accurately describing the bonding in molecules with heteroatoms like sulfur and oxygen. Validation of the chosen computational level is often achieved by comparing calculated structural parameters and vibrational frequencies with experimental data from X-ray diffraction and spectroscopic techniques, respectively, for similar known compounds. nih.govnih.gov

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a variety of electronic properties and reactivity descriptors can be calculated to understand the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netmalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For sulfonamide derivatives, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is often distributed over the electron-withdrawing nitro group and the sulfonamide moiety. The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Sulfonamide Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0107 |

Note: Data is illustrative and based on values reported for similar compounds. malayajournal.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the nitro and sulfonamide groups, making them likely sites for interaction with electrophiles. The region around the amine protons of the sulfonamide group would likely exhibit a positive potential, indicating their acidic nature.

Spectroscopic Property Predictions from Computational Models

Computational chemistry offers powerful predictive capabilities for understanding the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental bands, understand the electronic transitions, and predict the magnetic environment of nuclei, providing a comprehensive characterization of the molecule's quantum mechanical properties.

Theoretical Infrared and Raman Spectra Simulations

Theoretical simulations of infrared (IR) and Raman spectra are crucial for understanding the vibrational modes of this compound. These simulations are typically performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, which calculate the harmonic vibrational frequencies and intensities. The Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, and torsion of the functional groups.

For sulfonamide derivatives, key vibrational modes include the symmetric and asymmetric stretching of the sulfonyl (SO₂) group, which are typically observed in the ranges of 1130-1170 cm⁻¹ and 1350-1380 cm⁻¹ respectively. researchgate.net The N-S stretching vibration is expected to appear around 900 cm⁻¹. researchgate.net The nitro (NO₂) group also has characteristic symmetric and asymmetric stretching frequencies. The aromatic C-H and C-C stretching vibrations, along with the methyl (CH₃) group vibrations, complete the fingerprint region of the spectrum. Comparing these theoretical wavenumbers with experimental data allows for a precise assignment of the observed spectral bands.

Table 1: Representative Theoretical Vibrational Frequencies for this compound Functional Groups (Based on Analogous Compounds)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | ~3350 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Methyl) | 2980-2900 |

| SO₂ Asymmetric Stretch | 1371-1360 |

| NO₂ Asymmetric Stretch | ~1530 |

| C-C Stretch (Aromatic Ring) | 1600-1450 |

| NO₂ Symmetric Stretch | ~1345 |

| SO₂ Symmetric Stretch | 1148-1133 |

| N-S Stretch | ~915 |

| SO₂ Scissoring | 584-569 |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths of a molecule. researchgate.netnih.gov These calculations can predict the maximum absorption wavelengths (λmax) and identify the nature of the underlying electronic transitions, such as n → π* or π → π*. nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the nitrated benzene ring. The calculations, often performed with functionals like B3LYP or CAM-B3LYP, reveal how the electron-withdrawing nitro and sulfonamide groups, along with the electron-donating methyl group, influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key determinant of the electronic transition energy. nih.gov TD-DFT studies on similar nitroaromatic compounds help in understanding the transitions from orbitals located on the phenyl ring to orbitals involving the nitro group. researchgate.net

Table 2: Predicted Electronic Transitions for this compound via TD-DFT (Illustrative)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~280 | > 0.1 | HOMO → LUMO | π → π |

| ~340 | < 0.05 | HOMO-1 → LUMO | n → π |

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods can accurately predict NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating the absolute shielding tensors of nuclei. researchgate.net From these tensors, the chemical shifts (δ) for ¹H and ¹³C atoms are determined relative to a standard, usually Tetramethylsilane (TMS). libretexts.org

For this compound, calculations can predict the chemical shifts for the distinct protons and carbons of the aromatic ring, the methyl group, and the amine proton of the sulfonamide. researchgate.net The predicted shifts are highly sensitive to the local electronic environment; for instance, aromatic protons ortho and meta to the strong electron-withdrawing nitro group will have significantly different chemical shifts. libretexts.org Similarly, the carbon atoms directly attached to the nitro and sulfonyl groups are expected to be significantly deshielded. ucl.ac.uk Theoretical calculations also allow for the prediction of spin-spin coupling constants (J-couplings) between adjacent protons, which provides further structural confirmation. researchgate.net

Table 3: Illustrative Computed ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.8 - 8.5 |

| ¹H (NH₂) | ~7.5 (broad) |

| ¹H (CH₃) | ~2.5 |

| ¹³C (Aromatic, C-NO₂) | ~148 |

| ¹³C (Aromatic, C-S) | ~145 |

| ¹³C (Aromatic) | 120 - 130 |

| ¹³C (CH₃) | ~21 |

Intermolecular Interaction Energy Analysis

The solid-state structure and properties of molecular crystals are governed by intermolecular forces. Computational analysis of these interactions is vital for understanding crystal packing, polymorphism, and the stability of supramolecular assemblies.

Pairwise Interaction Energies and Supramolecular Stability

The stability of the crystal lattice of this compound arises from a network of intermolecular interactions. DFT calculations can be used to compute the interaction energies between pairs of molecules (dimers) extracted from the crystal structure. These calculations quantify the strength of the forces holding the molecules together.

Analysis of Hydrogen Bond Contributions in Molecular Aggregates

Hydrogen bonds are the most significant directional interactions in the crystal structure of sulfonamides. For this compound, the primary hydrogen bond donor is the amine (-NH₂) group, while the primary acceptors are the oxygen atoms of the sulfonyl (-SO₂) group.

Computational studies on analogous molecules have shown that N-H···O=S hydrogen bonds are a recurring and stabilizing motif, often leading to the formation of dimers or chains. nih.gov DFT calculations on these hydrogen-bonded pairs have estimated the interaction energy for a single N-H···O bond to be in the range of 20-30 kJ mol⁻¹. nih.gov Analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) can further characterize these bonds by identifying bond critical points and quantifying their electron density, providing a rigorous definition of the hydrogen bond's strength and nature within the molecular aggregate. These strong, directional interactions are the primary drivers in the formation of stable, ordered molecular aggregates in the solid state.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to simulate and predict these effects. For this compound, the polarity of the solvent is expected to play a crucial role in altering its electronic and structural characteristics.

Theoretical approaches such as Time-Dependent Density Functional Theory (TD-DFT) combined with a polarizable continuum model (PCM) are standard methods for investigating solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

Key Predicted Solvent Effects:

Dipole Moment and Polarizability: The dipole moment of this compound is anticipated to increase with the polarity of the solvent. This is due to the stabilization of the charge-separated state in the molecule by the solvent's electric field. Similarly, the molecule's polarizability, or the ease with which its electron cloud can be distorted, is also expected to rise in more polar solvents.

Spectroscopic Shifts: The absorption and emission spectra of the compound are likely to exhibit solvatochromism, meaning the spectral positions will shift with solvent polarity. For nitroaromatic compounds, a bathochromic (red) shift in the π→π* electronic transitions is often observed in polar solvents.

Conformational Stability: The presence of different functional groups (sulfonamide, nitro, and methyl) allows for potential conformational isomers. The relative stability of these conformers can be influenced by the solvent, with polar solvents favoring more polar conformers.

A hypothetical data table illustrating the expected trend in dipole moment with solvent polarity is presented below. The values are illustrative and would require specific quantum chemical calculations for validation.

Interactive Data Table: Predicted Solvent Effect on the Dipole Moment of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

| Gas Phase | 1.0 | 4.50 |

| Toluene | 2.38 | 5.10 |

| Dichloromethane | 8.93 | 5.85 |

| Ethanol | 24.55 | 6.50 |

| Water | 80.10 | 7.15 |

Note: The dipole moment values are hypothetical and serve to illustrate the expected trend.

Advanced Theoretical Applications

Beyond solvent effects, computational chemistry can be employed to predict a range of other important properties of this compound.

Thermodynamic Property Calculations

Thermodynamic properties are crucial for understanding the stability and reactivity of a compound. Using computational methods like Density Functional Theory (DFT), it is possible to calculate key thermodynamic parameters. These calculations typically involve optimizing the molecular geometry and performing a frequency analysis.

The standard thermodynamic functions that can be computed include:

Standard Enthalpy of Formation (ΔHf°): Represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°): Indicates the spontaneity of the formation of the compound from its elements.

Standard Entropy (S°): A measure of the randomness or disorder of the molecule.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

These calculations rely on statistical mechanics principles applied to the vibrational, rotational, and translational motions of the molecule as determined by the computational model.

Illustrative Table of Calculated Thermodynamic Properties at 298.15 K

| Property | Predicted Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -250.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -125.8 | kJ/mol |

| Standard Entropy (S°) | 420.3 | J/(mol·K) |

| Heat Capacity (Cv) | 180.7 | J/(mol·K) |

Note: These values are hypothetical and would need to be determined through specific DFT calculations.

Non-Linear Optical (NLO) Property Predictions

Molecules with both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. This compound possesses a nitro group (electron-withdrawing) and a sulfonamide group attached to a benzene ring (π-system), suggesting it could have NLO activity. The methyl group can also influence the electronic properties through inductive and hyperconjugative effects.

Computational methods are instrumental in predicting the NLO response of molecules. The key parameters of interest are the first and second hyperpolarizabilities (β and γ, respectively). These properties describe how the molecule's dipole moment changes in the presence of a strong external electric field, as from a laser.

The calculation of NLO properties is typically performed using DFT or time-dependent Hartree-Fock (TDHF) methods. The results can indicate the potential of the molecule for applications in technologies like optical switching and frequency doubling.

Predicted Non-Linear Optical Properties

| Property | Predicted Value (a.u.) |

| First Hyperpolarizability (β) | 15 x 10-30 |

| Second Hyperpolarizability (γ) | 50 x 10-36 |

Note: These values are illustrative and are highly dependent on the computational method and basis set used.

The presence of the nitro group in conjunction with the sulfonamide group is expected to create a significant intramolecular charge transfer character, which is a primary determinant of the NLO response.

Reactions Involving the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a critical site for derivatization, allowing for the introduction of various alkyl and acyl groups, or for the molecule itself to be incorporated into larger structures via sulfonamide bond formation.

The nitrogen atom of the primary sulfonamide in this compound can be functionalized through N-alkylation and N-acylation reactions. The presence of the strongly electron-withdrawing p-nitro and sulfonyl groups increases the acidity of the N-H bond, facilitating its deprotonation and subsequent reaction with electrophiles. guidechem.com

N-Alkylation: The alkylation of sulfonamides can be achieved using various alkylating agents under basic conditions. Common methods include the use of alkyl halides, sulfates, or alcohols. For instance, N-alkylation can be performed with trichloroacetimidates in refluxing toluene without the need for an external catalyst. nih.gov However, some catalytic systems may be less effective; manganese-based catalysts used for N-alkylation with alcohols have shown no observable product formation with highly electron-deficient substrates like 4-nitrobenzenesulfonamide (B188996), suggesting that the reactivity of this compound in such systems might be limited. acs.org The Fukuyama-Mitsunobu reaction is another prominent method for the N-alkylation of sulfonamides.

N-Acylation: The sulfonamide nitrogen can also be acylated using acylating agents like acid chlorides or anhydrides, typically in the presence of a base. semanticscholar.org Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been shown to be effective catalysts for the acylation of sulfonamides, and these reactions are generally tolerant of functional groups like nitro groups. tandfonline.com Another efficient method involves the use of N-acylbenzotriazoles, which react with sulfonamides in the presence of a base like sodium hydride (NaH) to yield N-acylsulfonamides. semanticscholar.orgresearchgate.net

Table 1: N-Alkylation and N-Acylation Reactions of Sulfonamides

| Reaction Type | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Trichloroacetimidates, Toluene, Reflux | Thermal conditions, no catalyst required. Works well for unsubstituted sulfonamides. | nih.gov |

| N-Alkylation | Alcohols, Mn(I) PNP pincer catalyst, K₂CO₃ | Borrowing hydrogen methodology. Ineffective for highly electron-deficient sulfonamides (e.g., 4-nitrobenzenesulfonamide). | acs.org |

| N-Acylation | Acid Chlorides/Anhydrides, Cu(OTf)₂ (cat.) | Mild conditions, tolerant of nitro groups. | tandfonline.com |

| N-Acylation | N-Acylbenzotriazoles, NaH | Efficient method for a variety of acyl groups. | semanticscholar.orgresearchgate.net |

The synthesis of new sulfonamide derivatives often starts from the corresponding sulfonyl chloride. 2-Methyl-4-nitrobenzene-1-sulfonyl chloride, the direct precursor to the title compound, is a key intermediate for this purpose. It can be synthesized from 1-amino-2-methyl-4-nitrobenzene via a diazotization reaction followed by treatment with sulfur dioxide in the presence of a copper catalyst. prepchem.com

This sulfonyl chloride is a potent electrophile that readily reacts with a wide range of nucleophiles, particularly primary and secondary amines, in the presence of a base (like pyridine or triethylamine) to form the corresponding N-substituted sulfonamides. guidechem.comresearchgate.net This reaction is the most common method for creating the sulfonamide linkage and allows for the incorporation of the 2-methyl-4-nitrophenylsulfonyl moiety into diverse molecular scaffolds. researchgate.net

Furthermore, modern methods allow for the direct conversion of a primary sulfonamide back into its highly reactive sulfonyl chloride. Reagents like a pyrylium salt (Pyry-BF₄) in combination with MgCl₂ can activate the primary sulfonamide for this transformation, enabling subsequent reactions with various nucleophiles under mild conditions. nih.gov

Reactions of the Nitro Group

The nitro group (-NO₂) is a versatile functional group that profoundly influences the molecule's reactivity. It can be chemically reduced to an amino group or it can activate the aromatic ring towards nucleophilic substitution.

The reduction of the aromatic nitro group to a primary amino group (-NH₂) is one of the most significant transformations for this class of compounds. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the aromatic ring. A variety of reducing agents and conditions can be employed for this purpose.

Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. The hydrogenation of 4-nitrotoluene, a related structure, yields p-toluidine. wikipedia.org

Metal-Acid Systems: The use of metals such as iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (like HCl or acetic acid) is a classic and widely used method for nitro group reduction.

Other Reagents: Tin(II) chloride (SnCl₂) is a mild reducing agent that is often used for the selective reduction of nitro groups in the presence of other reducible functionalities.

The resulting compound, 4-amino-2-methylbenzene-1-sulfonamide, is a valuable intermediate, as the newly formed amino group can undergo a host of further reactions, such as diazotization.

Table 2: Common Methods for Nitro Group Reduction

| Method | Reagents | Typical Products | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Amine | wikipedia.org |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Amine | General Knowledge |

| Chloride Reduction | SnCl₂ | Amine | General Knowledge |

While aromatic rings are typically electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups, such as the nitro group, can activate the ring for Nucleophilic Aromatic Substitution (SₙAr). For an SₙAr reaction to occur, a good leaving group (typically a halide) must also be present on the ring.

In the case of this compound, there is no inherent leaving group. However, if a halogen were introduced onto the ring, for example at the 5-position to create 5-chloro-2-methyl-4-nitrobenzene-1-sulfonamide, the ring would become susceptible to SₙAr. The nitro group at the 4-position (para to the sulfonamide and meta to the chloro group) and the sulfonamide group itself would activate the ring, allowing the displacement of the chloride by various nucleophiles such as alkoxides, amines, or thiolates. The ability of a nitro group to activate a para-positioned chloro atom for nucleophilic displacement is a well-established principle. google.com This pathway is particularly relevant in the synthesis of complex sulfonamides where direct sulfonation is not feasible. mit.edunih.gov

Reactivity of the Methyl Group and Aromatic Ring

The toluene-based scaffold of the molecule provides additional sites for chemical reactions, namely the benzylic methyl group and the aromatic ring itself.

The methyl group is activated by the aromatic ring and its reactivity is further influenced by the nitro group. The methyl group of 4-nitrotoluene can be oxidized under various conditions to yield 4-nitrobenzaldehyde or 4-nitrobenzoic acid. wikipedia.org It can also undergo free-radical halogenation, for example with bromine, to produce 4-nitrobenzyl bromide. wikipedia.org In the presence of a strong base, the para-nitro group can activate the methyl group's C-H bonds, making them acidic enough to be deprotonated, leading to condensation reactions. kyoto-u.ac.jp

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-withdrawing nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups. However, the methyl (-CH₃) group is an activating, ortho-, para-director. The orientation of incoming electrophiles is a result of the combined directing effects of these substituents.

The -CH₃ group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The -SO₂NH₂ group at C1 is a meta-director, guiding electrophiles to the C3 and C5 positions. The -NO₂ group at C4 is also a meta-director, pointing towards the C2 and C6 positions.

Considering these directing effects in unison:

Position C2 is already substituted with the methyl group.

Position C4 is substituted with the nitro group.

Positions C3 and C5 are meta to the methyl group and ortho/para to the nitro and sulfonamide groups, making them potential sites for substitution, although deactivated.

Position C6 is ortho to the methyl group and meta to the nitro group, but is sterically hindered by the adjacent sulfonamide group.

Table 1: Directing Effects of Substituents on the Benzene Ring of this compound

| Substituent | Position | Type | Directing Effect |

| -CH₃ | C1 | Activating | Ortho, Para |

| -SO₂NH₂ | C1 | Deactivating | Meta |

| -NO₂ | C4 | Deactivating | Meta |

Functionalization of the Methyl Group

The methyl group on the aromatic ring can undergo various transformations, most notably oxidation. The presence of the electron-withdrawing nitro group can make the oxidation of the methyl group more challenging compared to toluene. sciencemadness.org However, strong oxidizing agents can convert the methyl group to a carboxylic acid. For instance, oxidation of 4-nitro-o-xylene with dilute nitric acid in the presence of a free radical initiator and a phase transfer catalyst has been shown to selectively oxidize one methyl group to a carboxylic acid. google.com A similar approach could potentially be applied to this compound to yield 4-nitro-1-sulfonamide-2-benzoic acid.

Potential Oxidation Reaction:

Synthesis of Structural Analogues and Derivatives

The structural framework of this compound serves as a versatile scaffold for the synthesis of a wide array of analogues and derivatives with potentially interesting chemical and biological properties.

Systematic Modification of Substituents on the Benzene Ring

The existing substituents on the benzene ring can be chemically altered to generate a library of new compounds.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), or catalytic hydrogenation. stackexchange.com This transformation yields 4-amino-2-methylbenzene-1-sulfonamide, a key intermediate for further derivatization. The resulting amino group can undergo a plethora of reactions, including diazotization followed by Sandmeyer or Schiemann reactions to introduce a variety of other functional groups (e.g., -Cl, -Br, -CN, -F, -OH).

Modification of the Sulfonamide Group: The sulfonamide moiety itself can be functionalized. The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups. For example, N-alkylation can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. nsf.gov

Table 2: Examples of Synthetic Modifications of this compound

| Starting Material | Reagents | Product | Transformation |

| This compound | SnCl₂ / HCl | 4-Amino-2-methylbenzene-1-sulfonamide | Reduction of nitro group |

| This compound | Benzyl chloride, K₂CO₃ | N-Benzyl-2-methyl-4-nitrobenzene-1-sulfonamide | N-Alkylation of sulfonamide |

| 4-Amino-2-methylbenzene-1-sulfonamide | 1. NaNO₂, HCl; 2. CuCl | 4-Chloro-2-methylbenzene-1-sulfonamide | Diazotization and Sandmeyer reaction |

Development of Heterocyclic Derivatives Containing the Sulfonamide Moiety

The sulfonamide group is a valuable functional handle for the construction of various heterocyclic systems. frontiersin.org The nitrogen atom of the sulfonamide can act as a nucleophile in cyclization reactions.

One prominent example is the synthesis of triazoles. Sulfonamide derivatives can be reacted with azides in the presence of a copper catalyst (click chemistry) to form 1,2,3-triazole rings. frontiersin.orgtandfonline.com For instance, the sulfonamide nitrogen of a propargylated derivative of this compound could react with an organic azide to yield a triazole-containing compound. nih.govmdpi.comorganic-chemistry.org The synthesis of various heterocyclic compounds like pyrimidines, oxazines, and pyrazoles from aminobenzenesulfonamide precursors has also been reported, highlighting the versatility of the sulfonamide moiety in heterocyclic synthesis. nih.govnih.govyoutube.com

Isomeric Derivatives and Their Comparative Reactivity

The positional isomers of this compound exhibit different chemical properties due to the altered electronic and steric environment of the functional groups.

An important isomer is 2-methyl-5-nitrobenzenesulfonamide . nih.gov In this isomer, the nitro group is at the meta-position relative to the methyl group. This change in the position of the strong electron-withdrawing nitro group significantly impacts the reactivity of the benzene ring towards electrophilic substitution. The directing effects of the substituents would lead to a different substitution pattern compared to the 4-nitro isomer.

Another related isomer is 4-methyl-2-nitrobenzenesulfonamide . In this case, the positions of the methyl and nitro groups are swapped relative to the sulfonamide group. The synthesis of N-(4-methylphenyl)-2-nitrobenzenesulfonamide has been reported, and its crystal structure reveals specific conformations influenced by the ortho-nitro group. nih.gov The reactivity of these isomers in reactions such as the transfer of a nitroso group from N-methyl-N-nitrosobenzenesulfonamides has been studied, showing that the rate of reaction is influenced by the presence of electron-withdrawing groups on the aromatic ring. nih.govacs.org

The comparative reactivity of these isomers is a subject of interest in structure-activity relationship studies, as the spatial arrangement of functional groups can profoundly affect the molecule's interactions and chemical behavior.

Table 3: Comparison of Isomeric Nitro-Methyl-Benzenesulfonamides

| Compound | IUPAC Name | Key Structural Difference | Potential Impact on Reactivity |

| Target Compound | This compound | Nitro group is para to the methyl group. | Specific pattern of electrophilic substitution. |

| Isomer 1 | 2-Methyl-5-nitrobenzenesulfonamide | Nitro group is meta to the methyl group. | Altered directing effects for electrophilic substitution. |

| Isomer 2 | 4-Methyl-2-nitrobenzenesulfonamide | Positions of methyl and nitro groups are swapped. | Different steric and electronic environment around the sulfonamide group. |

This compound as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the reactivity of its constituent functional groups. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, which can then be subjected to a wide array of chemical transformations, including diazotization and subsequent substitution, or acylation to form amides.

The sulfonamide moiety itself offers several avenues for synthetic manipulation. The acidic proton on the nitrogen atom can be removed by a base, allowing for N-alkylation or N-arylation reactions. This enables the introduction of various substituents, thereby modifying the steric and electronic properties of the molecule. The sulfonyl group can also be involved in reactions, although it is generally more stable.

The methyl group on the aromatic ring can also be functionalized, for instance, through oxidation to a carboxylic acid, providing another handle for further synthetic modifications. The interplay of these functional groups makes this compound a valuable intermediate in the multi-step synthesis of complex organic molecules.

Precursor for Advanced Organic Scaffolds

The structural framework of this compound serves as a foundational element for the synthesis of more elaborate and advanced organic scaffolds, particularly nitrogen-containing heterocycles. These heterocyclic systems are of significant interest due to their prevalence in biologically active compounds and functional materials.

For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions, can lead to the formation of various heterocyclic rings. Depending on the reaction conditions and the presence of other functional groups introduced onto the molecule, scaffolds such as benzimidazoles, quinoxalines, or other fused aromatic systems can be constructed. The sulfonamide group can either be retained as a key feature of the final scaffold or be cleaved under certain conditions to yield the desired product.

The synthesis of these advanced scaffolds is often a multi-step process where this compound provides the initial core structure. The ability to selectively modify the different functional groups allows for a modular approach to the synthesis of a library of related compounds with diverse structures and properties.

Role in the Synthesis of Organosulfur Compounds

Beyond its use in constructing nitrogen-containing heterocycles, this compound is also a key starting material in the synthesis of other organosulfur compounds. The sulfonamide linkage is a robust functional group, and its presence is a defining feature of many biologically active molecules.

One of the primary transformations involves the modification of the sulfonamide nitrogen. As mentioned, N-alkylation and N-arylation reactions are common strategies to synthesize a variety of substituted sulfonamides. These reactions allow for the introduction of different organic fragments, leading to the creation of a diverse range of organosulfur molecules with potentially unique biological or material properties.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's increasing focus on green chemistry is steering the development of new synthetic methodologies for sulfonamides. Future research will prioritize the creation of sustainable, efficient, and environmentally benign routes to synthesize 2-Methyl-4-nitrobenzene-1-sulfonamide. This involves moving away from traditional methods that often rely on harsh reagents and volatile organic solvents.

Emerging trends include metal-free, one-pot syntheses that start from readily available materials like nitroarenes. researchgate.net One promising approach involves the in-situ reduction of a nitroarene to an amine, which is then coupled with a sodium arylsulfinate. researchgate.net The use of water as a "green" solvent is a significant area of development, with methodologies being designed where the final sulfonamide product is insoluble and can be easily collected by simple filtration. researchgate.net

Mechanochemistry, which involves solvent-free, one-pot procedures, is another key area. rsc.org These methods can dramatically reduce waste, as demonstrated by protocols that use solid sodium hypochlorite for the synthesis of sulfonamides from disulfides, resulting in a significantly lower E-factor (a measure of waste produced) compared to traditional solution-based methods. rsc.org Other strategies employ efficient oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in alternative sustainable solvents such as ethanol or glycerol, again allowing for a simple, filtration-only workup. researchgate.netrsc.org

| Methodology | Key Reagents/Solvents | Advantages | Reference |

|---|---|---|---|

| Metal-Free One-Pot Synthesis | Nitroarenes, Sodium Arylsulfinates, Water | Avoids toxic metal catalysts; uses green solvent; simple product isolation. | researchgate.net |

| Mechanosynthesis | Sodium Hypochlorite (solid), Disulfides | Solvent-free; cost-effective and environmentally friendly materials; low E-factor. | rsc.org |

| Oxidative Chlorination | Thiols, Amines, NaDCC·2H2O, Water/Ethanol/Glycerol | Mild conditions; use of sustainable solvents; solvent-free workup. | researchgate.netrsc.org |

| Catalytic Oxidation-Coupling | Sulfonyl hydrazides, Tertiary amines, Molecular iodine (catalyst), Water | Eco-friendly solvent; selective C-N bond cleavage. | tandfonline.com |

Advanced Spectroscopic and Structural Techniques for Detailed Analysis

A comprehensive understanding of the molecular structure and properties of this compound requires the application of sophisticated analytical techniques. Future studies will increasingly rely on a combination of experimental spectroscopy and high-level quantum chemistry calculations to achieve a detailed characterization.

Advanced infrared (IR) spectroscopy, including far-IR analysis, can provide a detailed description of the vibrational spectra. researchgate.net When combined with computational methods, such as those at the MP2(full)/aug-cc-pVTZ level, a reliable assignment of spectral features can be achieved. researchgate.net Such studies are crucial for understanding intramolecular interactions, such as the internal rotation of the nitro and sulfonamide groups.

For elucidating the electronic structure, methods like complete active space self-consistent field (CASSCF) and multi-state second-order perturbation (MS-CASPT2) theory are becoming indispensable for strongly correlated systems like nitroaromatics. nih.gov These techniques can accurately calculate vertical excitation energies, providing deep insights into the molecule's photophysical properties. Furthermore, spectroscopic investigations into the adsorption of nitroaromatic compounds on various surfaces, using techniques like Fourier Transform Infrared (FTIR) spectroscopy, can reveal details about intermolecular forces, including π-π electron donor-acceptor interactions. acs.orgnih.gov

Integration of Machine Learning and Artificial Intelligence in Computational Studies

The intersection of computational chemistry and artificial intelligence is a rapidly emerging trend that promises to accelerate the discovery and development of novel sulfonamides. Machine learning (ML) and AI models can be trained on large chemical datasets to predict a wide range of molecular properties for compounds like this compound.

Researchers are employing a combination of machine learning, semi-empirical quantum mechanics, and density functional theory (DFT) to screen vast libraries of molecules for desired characteristics. researchgate.netdiffer.nldiffer.nl These high-throughput computational searches can predict synthetic complexity, redox potentials, and energy density, identifying promising candidates for applications such as high-potential cathode materials in lithium-ion batteries. researchgate.netdiffer.nl For instance, ML models can use molecular fingerprints generated from chemical structures to predict biological activity or classify molecules. researchgate.net Studies have successfully used models like Random Forest (RF), Artificial Neural Network (ANN), and Support Vector Machine (SVM) to identify potential new antimicrobial sulfonamide-like compounds with high accuracy. researchgate.net This approach, known as quantitative structure-activity relationship (QSAR), is a cost-effective technique for discovering molecules with specific biological profiles. researchgate.net

| Application Area | ML/AI Technique | Predicted Properties | Reference |

|---|---|---|---|

| Materials Science (Batteries) | ML, Quantum Mechanics, DFT | Synthetic complexity, redox potential, energy density. | researchgate.netdiffer.nldiffer.nl |

| Drug Discovery | QSAR, Random Forest, ANN, SVM | Structural/biological similarities, antimicrobial activity. | researchgate.net |

| Structural Property Modeling | QSPR, Python Algorithms | Relationships between topological indices and chemical properties. | scinito.ai |

Exploration of New Chemical Transformations and Derivatization Strategies

Future research will focus on exploring the reactivity of the distinct functional groups within this compound—the nitro group, the sulfonamide moiety, and the substituted aromatic ring—to create a diverse range of derivatives. The nitro group, for example, can be readily reduced to an amino group. This transformation opens up a gateway to a host of subsequent reactions. The resulting aniline derivative can undergo diazotization to form a diazonium salt, a highly versatile intermediate that can be converted into hydroxyl, cyano, or halide groups through reactions like the Sandmeyer reaction. wikipedia.org

The sulfonamide group itself offers sites for derivatization. The hydrogen on the nitrogen is acidic and can be replaced, allowing for N-alkylation or N-acylation to modify the compound's steric and electronic properties. Furthermore, the aromatic ring is activated towards electrophilic substitution reactions, and the directing effects of the existing methyl, nitro, and sulfonamide groups will guide the position of new substituents, enabling the synthesis of a library of novel compounds for screening in various applications.

Deepening Understanding of Molecular Interaction Mechanisms through Biophysical Studies

To explore potential biological roles for this compound, it is essential to understand how it interacts with biomacromolecules. nih.gov Biophysical studies are central to this endeavor. Future research will likely investigate the binding affinity of this compound for key proteins, such as serum albumins, which are major transporters in the bloodstream. berkeley.edusemanticscholar.org Techniques like fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry can provide thermodynamic and structural details about these interactions. Understanding how the compound binds to proteins is a critical first step in evaluating its potential bioactivity and pharmacokinetic profile. These studies help to elucidate the effects of molecular structure on binding mechanisms and can guide the design of derivatives with enhanced affinity for specific biological targets. nih.govberkeley.edu

Expanding the Scope of Application as a Chemical Research Tool

Beyond its intrinsic properties, this compound holds potential as a versatile tool in broader chemical research. Its well-defined structure and reactive functional groups make it a valuable building block in organic synthesis. As discussed, the ability to transform the nitro group into an amine and subsequently a diazonium salt makes it a useful precursor for synthesizing more complex molecules. wikipedia.org

Moreover, the emerging field of organic electrode materials highlights new possibilities. Conjugated sulfonamides have been identified as promising candidates for high-potential cathode materials in batteries due to their electrochemical activity and stability. researchgate.netdiffer.nl Computational screening, guided by machine learning, could assess the potential of this compound or its derivatives in this materials science context. Its distinct spectroscopic signature could also be exploited in the development of chemical sensors or probes, where changes in its spectral properties upon interaction with an analyte could be used for detection and quantification.

Q & A

Q. What are the established synthetic routes for 2-Methyl-4-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized for academic research?

- Methodological Answer : The compound is synthesized via sulfonation of 2-methylbenzene followed by nitration and amidation. Key steps include:

Sulfonation : Use chlorosulfonic acid to introduce the sulfonyl group at the 1-position.

Nitration : Introduce the nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C).

Amidation : React the sulfonyl chloride intermediate with ammonia or amines.

Optimization involves adjusting stoichiometry (e.g., 1.2 eq chlorosulfonic acid), reaction time (2–4 hr for nitration), and purification via recrystallization (ethanol/water). Monitor intermediates by TLC and confirm purity via melting point (mp 178–183°C, similar to 4-nitrobenzenesulfonamide derivatives ).

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and nitro groups (asymmetric stretch at 1520 cm⁻¹).

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methyl group at δ 2.5 ppm, aromatic protons at δ 7.5–8.5 ppm).

- X-ray crystallography : Resolve crystal structure using SHELX software to validate bond lengths and angles .

Cross-reference with computational models (e.g., density functional theory (DFT) for vibrational frequencies ).

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply DFT (e.g., B3LYP/6-31G*) to model:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., nitro group directing substitution).

- Transition state analysis : Calculate activation energies for SNAr (nucleophilic aromatic substitution) at the 4-nitro position.

Validate with experimental kinetics (e.g., rate constants under varying pH) and compare Hammett σ values for substituent effects .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer : Perform:

Solvent effect studies : Test DMSO vs. CDCl₃ to assess hydrogen bonding impacts on chemical shifts.

Dynamic NMR : Detect conformational changes (e.g., restricted rotation of the sulfonamide group).

Triangulation : Cross-validate with X-ray data and DFT-optimized geometries .

Example: Discrepancies in methyl proton shifts may arise from crystal packing forces not modeled in gas-phase DFT .

Q. What strategies mitigate thermal decomposition during differential scanning calorimetry (DSC) analysis of sulfonamide derivatives?

- Methodological Answer :

- Sample preparation : Use hermetically sealed pans to prevent sublimation.

- Heating rate : Reduce to 5°C/min to resolve overlapping exotherms (e.g., nitro group decomposition vs. sulfonamide degradation).

- Complementary techniques : Pair with TGA-MS to identify gaseous decomposition products (e.g., SO₂ release at 200–250°C) .

Contradiction Analysis in Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.